molecular formula C8H9NO4 B1349400 3-Methoxy-4-nitrobenzyl alcohol CAS No. 80866-88-2

3-Methoxy-4-nitrobenzyl alcohol

Cat. No. B1349400
CAS RN: 80866-88-2
M. Wt: 183.16 g/mol
InChI Key: AADYWCBPJZAJNU-UHFFFAOYSA-N
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Description

3-Methoxy-4-nitrobenzyl alcohol is an organic compound with the molecular formula CH3OC6H3(NO2)CH2OH . It has a molecular weight of 183.16 . It is used in the synthesis of various compounds, including 3-methoxy-4-nitrobenzyl azide, new aryl azides, and potentially useful photoaffinity labeling reagents for tubulin .


Synthesis Analysis

The compound has been used in the synthesis of 3-methoxy-4-nitrobenzyl azide, new aryl azides, and potentially useful photoaffinity labeling reagents for tubulin . It has also been used in the synthesis of 3-methoxy-4-nitrobenzaldehyde via oxidation .


Molecular Structure Analysis

The molecular structure of 3-Methoxy-4-nitrobenzyl alcohol consists of a benzene ring substituted with a methoxy group (OCH3), a nitro group (NO2), and a hydroxymethyl group (CH2OH) .


Chemical Reactions Analysis

3-Methoxy-4-nitrobenzyl alcohol can undergo various chemical reactions. For instance, it can be used in the synthesis of 3-methoxy-4-nitrobenzyl azide .


Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 95-97 °C . It has a density of 1.3±0.1 g/cm3 . The boiling point is 367.3±27.0 °C at 760 mmHg .

Scientific Research Applications

Photocatalytic Oxidation

3-Methoxy-4-nitrobenzyl alcohol demonstrates notable efficacy in photocatalytic oxidation processes. Studies have shown its conversion to corresponding aldehydes using titanium dioxide under both UV and visible light irradiation, highlighting its potential in photocatalysis applications (Higashimoto et al., 2009). Similar outcomes were observed in the presence of TiO2/Cu(II)/solar simulated radiation systems, indicating a broader scope for its use in sunlight-driven photocatalytic reactions (Marotta et al., 2013).

Drug Delivery Systems

In the realm of medical research, 3-Methoxy-4-nitrobenzyl alcohol has been explored as a component in the functionalization of mesoporous titanium dioxide for targeted drug delivery, particularly in oncology. This application takes advantage of its properties when combined with TiO2, optimized through electron beam irradiation for controlled drug delivery (Ghafoorzadeh et al., 2021).

Protection of Hydroxyl Functions

In organic synthesis, the 4-nitrobenzyl group, which is closely related to 3-Methoxy-4-nitrobenzyl alcohol, is employed for the protection of hydroxyl functions. This group can be selectively removed in the presence of other benzyl-type protecting groups, adding versatility to synthetic processes (Kukase et al., 1990).

Analytical Applications

Photocatalysis with Metal Loaded TiO2

Further research in photocatalysis has revealed that metal-loaded TiO2 catalysts significantly enhance the photoactivity and product selectivity of 3-Methoxy-4-nitrobenzyl alcohol toward aldehydes, especially when using Pt-loaded TiO2. This finding suggests a promising avenue for optimizing photocatalytic reactions (Yurdakal et al., 2017).

Selective Photocatalytic Oxidation

Studies also emphasize the role of substituents in the selective photocatalytic oxidation of aromatic alcohols like 3-Methoxy-4-nitrobenzyl alcohol. The presence of different substituent groups significantly affects the oxidation rate and product selectivities, demonstrating the compound's versatility in chemical reactions (Yurdakal et al., 2009).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye damage, and may cause an allergic skin reaction .

Future Directions

The compound has potential uses in the synthesis of photoaffinity labeling reagents for tubulin , indicating possible applications in biological research.

properties

IUPAC Name

(3-methoxy-4-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-13-8-4-6(5-10)2-3-7(8)9(11)12/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AADYWCBPJZAJNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701001599
Record name (3-Methoxy-4-nitrophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701001599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-4-nitrobenzyl alcohol

CAS RN

80866-88-2
Record name 3-Methoxy-4-nitrobenzyl alcohol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80866-88-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-4-nitrobenzyl alcohol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3-Methoxy-4-nitrophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701001599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methoxy-4-nitrobenzyl alcohol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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